Cas no 71106-25-7 (Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-)
![Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- structure](https://de.kuujia.com/scimg/cas/71106-25-7x500.png)
71106-25-7 structure
Produktname:Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
- (2S,4aS,4bR,7S,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8
- stypotriol
- UNII-E53KF1HF9R
- Stypotriol triacetate
- Q27276878
- (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol
- 16,24-CYCLO-13,17-SECOCHOLA-16,20(22),23-TRIENE-3,23,24-TRIOL, 14,17-EPOXY-4,4,8-TRIMETHYL-, (3.BETA.,5.ALPHA.,13.ALPHA.)-
- E53KF1HF9R
- 16,24-Cyclo-13,17-secochola-16,20(22),23-triene-3,23,24-triol, 14,17-epoxy-4,4,8-trimethyl-, (3beta,5alpha,13alpha)-
- SPIRO(BENZOFURAN-2(3H),1'(2'H)-PHENANTHRENE)-4,5,7'-TRIOL, 3',4',4'A,4'B,5',6',7',8',8'A,9',10',10'A-DODECAHYDRO-2',4'B,7,8',8',10'A-HEXAMETHYL-, (1'S,2'S,4'AR,4'BS,7'S,8'AR,10'AR)-
- (-)-STYPOTRIOL
- SPIRO(BENZOFURAN-2(3H),1'(2'H)-PHENANTHRENE)-4,5,7'-TRIOL, 3',4',4'A,4'B,5',6',7',8',8'A,9',10',10'A-DODECAHYDRO-2',4'B,7,8',8',10'A-HEXAMETHYL-, (1'S-(1'.ALPHA.,2'.ALPHA.,4'A.ALPHA.,4'B.BETA.,7'.BETA.,8'A.ALPHA.,10'A.BETA.))-
- 71106-25-7
- DTXSID30991417
- 2',4'b,7,8',8',10'a-Hexamethyl-3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2'H,3H-spiro[1-benzofuran-2,1'-phenanthrene]-4,5,7'-triol
-
- Inchi: InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26?,27?/m0/s1
- InChI-Schlüssel: HJSZCMVJNUBOQM-ALIOYUSOSA-N
- Lächelt: CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C
Berechnete Eigenschaften
- Genaue Masse: 428.2928
- Monoisotopenmasse: 428.29265975g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 0
- Komplexität: 722
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Oberflächenladung: 0
- Tautomerzahl: 16
- Topologische Polaroberfläche: 69.9Ų
Experimentelle Eigenschaften
- PSA: 69.92
Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- Verwandte Literatur
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
4. Back matter
-
5. Book reviews
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Isocopalane and spongiane diterpenoids
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Diterpene Isocopalane and spongiane diterpenoids
71106-25-7 (Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-) Verwandte Produkte
- 2248368-43-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylfuran-2-carboxylate)
- 1803856-24-7(Ethyl 4-iodo-2-(trifluoromethyl)pyridine-6-acetate)
- 954563-52-1(3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid)
- 1351648-59-3(2-chloro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide)
- 2034318-18-6(Ethanone, 2-ethoxy-1-[3-[(2-methyl-4-pyrimidinyl)oxy]-1-pyrrolidinyl]-)
- 1361655-92-6(4-Hydroxy-2-(2,3,4-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 66595-46-8(N-(4-methylpiperidine-1-carbothioyl)benzamide)
- 2229565-68-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethanimidamide)
- 2172264-62-7(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodobenzamidocyclobutane-1-carboxylic acid)
- 1261989-34-7(4-(3-Acetylaminophenyl)-2-nitrobenzoic acid)
Empfohlene Lieferanten
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
